molecular formula C15H14O3 B053714 3-(2-Phenylethoxy)benzoic acid CAS No. 123470-94-0

3-(2-Phenylethoxy)benzoic acid

Cat. No. B053714
CAS RN: 123470-94-0
M. Wt: 242.27 g/mol
InChI Key: CBKMKWATRHJMKA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 3-(2-Phenylethoxy)benzoic acid typically involves multi-step processes. For instance, the synthesis of related compounds such as 3,3'-(1,4-phenylene)-bis[2-alkoxycarbonyl-alkyl)-2-thio-benzoxaphosphinines] can be achieved through a two-step process, including the preparation of a monochloride intermediate and subsequent reactions with amino acid esters (Reddy, Krishna, & Reddy, 2010). These types of syntheses often employ techniques like reflux in dry tetrahydrofuran-toluene in the presence of triethylamine.

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a phenylethoxy group attached to a benzene ring, which is further substituted with a carboxylic acid group. This structural arrangement impacts the compound's chemical behavior and interactions.

Chemical Reactions and Properties

Compounds similar to this compound exhibit various chemical reactions due to their functional groups. For example, compounds like 3-Nitro-2-amino-benzoic acid, synthesized from phthalic anhydride, undergo reactions like nitration, dehydration, amidation, and Hofmann rearrangement, showcasing the versatility of such compounds in chemical synthesis (Fang, 2009).

Scientific Research Applications

Liquid-Crystalline Complexes and Polymerization

A study by Kishikawa, Hirai, and Kohmoto (2008) focused on the synthesis of a polymerizable benzoic acid derivative and its liquid-crystalline complexes for potential use in creating structured materials. The polymerization process was observed to maintain the multilayered structure of the complex, suggesting applications in advanced material design and nanofabrication (Kishikawa et al., 2008).

Luminescent Properties of Coordination Compounds

Sivakumar, Reddy, Cowley, and Vasudevan (2010) explored the use of 4-benzyloxy benzoic acid derivatives in synthesizing lanthanide coordination compounds. These compounds were tested for their photophysical properties, revealing that substituents on the benzoic acid derivatives significantly affect luminescence, indicating potential applications in optical materials and sensors (Sivakumar et al., 2010).

Biosynthesis Pathways

The mechanism of benzoic acid biosynthesis in plants and bacteria was elucidated by Hertweck, Jarvis, Xiang, Moore, and Oldham (2001), showing its role as a precursor in various natural products. This research provides insights into the production of benzoic acid derivatives and their significance in biological pathways, with implications for bioengineering and pharmaceuticals (Hertweck et al., 2001).

Renewable Building Blocks for Material Science

Trejo-Machin, Verge, Puchot, and Quintana (2017) introduced the use of phloretic acid, a phenolic compound related to benzoic acid derivatives, as a renewable precursor for benzoxazine monomers, showcasing an eco-friendly approach to material synthesis. This highlights the potential for benzoic acid derivatives in sustainable material science (Trejo-Machin et al., 2017).

Antibacterial Activity

Satpute, Gangan, and Shastri (2018) conducted research on the synthesis of novel 3-Hydroxy benzoic acid derivatives, testing them for antibacterial activity. Their findings contribute to the ongoing search for new antimicrobial agents, underscoring the medicinal chemistry applications of benzoic acid derivatives (Satpute et al., 2018).

Mechanism of Action

Target of Action

3-(2-Phenylethoxy)benzoic acid is a derivative of benzoic acid . It has been found to exhibit peroxisome proliferator-activated receptor γ (PPAR-γ) agonist activity . PPAR-γ is a nuclear receptor that plays a crucial role in the regulation of cellular differentiation, development, and metabolism .

Mode of Action

As a PPAR-γ agonist, this compound binds to the receptor, leading to a conformational change that allows the receptor to regulate gene expression . This interaction can lead to various changes in cellular processes, including lipid metabolism and glucose regulation .

Biochemical Pathways

For instance, it can enhance insulin sensitivity and play a role in adipocyte differentiation . Furthermore, benzoic acid, the parent compound, is known to be metabolized via the shikimate and phenylpropanoid pathways .

Pharmacokinetics

It is known that benzoic acid, the parent compound, is conjugated to glycine in the liver and excreted as hippuric acid . This suggests that this compound may have similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Result of Action

The activation of PPAR-γ by this compound can lead to various molecular and cellular effects. For instance, it can activate glucokinase and inhibit protein glycation . These actions can have significant implications for metabolic health, particularly in the context of conditions like diabetes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, pH and temperature can affect the stability and solubility of the compound . Furthermore, the presence of other compounds in the environment can potentially influence its action through interactions or competition for the same targets .

properties

IUPAC Name

3-(2-phenylethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c16-15(17)13-7-4-8-14(11-13)18-10-9-12-5-2-1-3-6-12/h1-8,11H,9-10H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBKMKWATRHJMKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCOC2=CC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20580051
Record name 3-(2-Phenylethoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20580051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

123470-94-0
Record name 3-(2-Phenylethoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20580051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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